N,N'-bis(pyridin-3-yl)butanediamide
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Overview
Description
N,N’-bis(pyridin-3-yl)butanediamide: is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of two pyridine rings attached to a butanediamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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General Synthesis: : The synthesis of N,N’-bis(pyridin-3-yl)butanediamide typically involves the reaction of pyridine-3-carboxylic acid with butanediamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
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Industrial Production Methods: : Industrial production of N,N’-bis(pyridin-3-yl)butanediamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: : N,N’-bis(pyridin-3-yl)butanediamide can undergo oxidation reactions, particularly at the pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the amide groups, converting them to amines .
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Substitution: : N,N’-bis(pyridin-3-yl)butanediamide can participate in substitution reactions, especially nucleophilic substitutions at the pyridine rings. Common reagents include halogens and alkylating agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: N,N’-bis(pyridin-3-yl)butanediamine.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: : N,N’-bis(pyridin-3-yl)butanediamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .
Biology: : The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: : Research is ongoing to explore the therapeutic potential of N,N’-bis(pyridin-3-yl)butanediamide. It is being studied for its anti-inflammatory and anticancer properties .
Industry: : The compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of N,N’-bis(pyridin-3-yl)butanediamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings facilitate binding to active sites, while the butanediamide backbone provides structural stability . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-2-yl)butanediamide: Similar structure but with pyridine rings at the 2-position.
N,N’-bis(pyridin-4-yl)butanediamide: Pyridine rings at the 4-position.
N,N’-bis(pyridin-3-yl)ethanediamide: Shorter ethane backbone instead of butane.
Uniqueness
N,N’-bis(pyridin-3-yl)butanediamide is unique due to the specific positioning of the pyridine rings at the 3-position, which influences its binding properties and reactivity. This positioning allows for distinct interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
N,N'-dipyridin-3-ylbutanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYSEKJIOTTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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